(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid (4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 158937-26-9
VCID: VC0177584
InChI: InChI=1S/C18H23BO3/c1-2-3-4-5-14-22-18-12-8-16(9-13-18)15-6-10-17(11-7-15)19(20)21/h6-13,20-21H,2-5,14H2,1H3
SMILES: B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCC)(O)O
Molecular Formula: C18H23BO3
Molecular Weight: 298.18442

(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid

CAS No.: 158937-26-9

Cat. No.: VC0177584

Molecular Formula: C18H23BO3

Molecular Weight: 298.18442

* For research use only. Not for human or veterinary use.

(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid - 158937-26-9

Specification

CAS No. 158937-26-9
Molecular Formula C18H23BO3
Molecular Weight 298.18442
IUPAC Name [4-(4-hexoxyphenyl)phenyl]boronic acid
Standard InChI InChI=1S/C18H23BO3/c1-2-3-4-5-14-22-18-12-8-16(9-13-18)15-6-10-17(11-7-15)19(20)21/h6-13,20-21H,2-5,14H2,1H3
SMILES B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCC)(O)O

Introduction

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, which involve palladium-catalyzed coupling between aryl halides and boronic acids. A representative synthesis involves:

  • Starting materials: A halogenated biphenyl derivative (e.g., tert-butyl bis(4-bromophenyl)carbamate) and (4-hexyloxyphenyl)boronic acid.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or similar palladium catalysts.

  • Conditions: A base (e.g., sodium carbonate) and a solvent (e.g., dioxane or toluene) under inert atmosphere .

Reaction ComponentRole
Aryl halideElectrophilic partner in cross-coupling
Boronic acidNucleophilic partner
Palladium catalystFacilitates oxidative addition/reductive elimination
BaseDeprotonates boronic acid

Industrial and Academic Applications

The compound’s synthetic versatility extends to:

  • Organic photovoltaics (OPVs): Used to create donor-acceptor (D-A) polymers with tailored band gaps.

  • Triarylamino derivatives: Hydrolysis of its tert-butyl carbamate derivative yields amines for hole-transporting materials .

  • Liquid crystals: The hexyloxy chain enhances solubility and mesomorphic behavior in thermoresponsive materials .

Characterization and Analytical Techniques

Structural Confirmation

The compound’s structure is validated through:

TechniqueKey Observations
¹H/¹³C NMRPeaks for aromatic protons, hexyloxy chain, and boronic acid protons
HRMSAccurate mass matching C₁₈H₂₃BO₃ (e.g., [M+H]⁺ at 299.2107)
IR SpectroscopyB-O stretches (~1300–1400 cm⁻¹) and O-H stretches (~3200–3500 cm⁻¹)
UV-Vis SpectroscopyAbsorption maxima in the UV region due to π-π* transitions

Applications in Materials Science

Organic Electronics

The boronic acid is pivotal in synthesizing:

  • Conjugated polymers: Used as a building block for donor-acceptor copolymers in OPVs, enhancing charge mobility and solubility.

  • Hole-transporting layers: Derivatives like bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine improve OLED efficiency .

Thermoresponsive Materials

When incorporated into epoxy resins or block copolymers (e.g., poly(styrene-block-ethylene oxide)), the compound induces temperature-dependent phase changes:

Material SystemThermoresponsive Behavior
Epoxy resinsOptical transparency changes at Tg (~100–150°C)
Liquid crystal compositesNematic-to-isotropic phase transitions
HazardPrecaution
Acute toxicityAvoid ingestion/inhalation; wear PPE
CorrosivityHandle with neutralized waste streams
Environmental impactDispose as hazardous organic waste

GHS Classification

  • Signal Word: Warning

  • Hazard Statements: H302 (toxic if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) .

Comparative Analysis with Analogues

Structural and Functional Differences

CompoundSubstituentSolubilityElectronic Properties
(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)boronic acidHexyloxyHigh (organic solvents)Donor-rich (π-conjugated)
(4′-(Methoxy)-[1,1′-biphenyl]-4-yl)boronic acidMethoxyModerateLower solubility, similar electronics
(4′-(Ethoxy)-[1,1′-biphenyl]-4-yl)boronic acidEthoxyIntermediateBalanced solubility/electronics

Reactivity Trends

The hexyloxy group enhances:

  • Solubility: Longer alkyl chains reduce crystallinity, improving processability in thin-film deposition.

  • Stability: Bulky substituents may hinder side reactions during cross-coupling .

Research Frontiers and Future Directions

Emerging Applications

  • Perovskite solar cells: Potential use in stabilizing perovskite layers via boronic acid-mediated cross-linking.

  • Bioconjugation: Boronic acid’s affinity for diols (e.g., sugars) enables targeted drug delivery .

Challenges and Innovations

  • Scalability: Developing continuous-flow synthesis to reduce costs.

  • Sustainability: Exploring greener catalysts (e.g., nickel-based systems) to replace palladium .

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